2,2'-Dichlorobenzidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

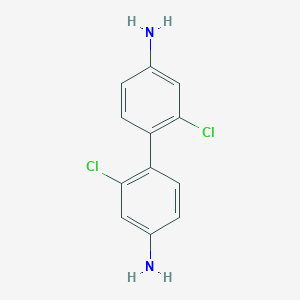

4-(4-amino-2-chlorophenyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXPBJBODVHDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232890 | |

| Record name | 2,2'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-68-4 | |

| Record name | 2,2′-Dichlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dichlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dichloro[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZE6L344R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Dichlorobenzidine CAS number and properties

An In-depth Technical Guide to 2,2'-Dichlorobenzidine (CAS No. 84-68-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 84-68-4), a chlorinated aromatic amine. It details the compound's physicochemical properties, synthesis, applications, and analytical methodologies. A significant portion of this guide is dedicated to its toxicology and safety protocols. Due to a scarcity of specific toxicological data for the 2,2'- isomer, this guide leverages data from its well-studied structural isomer, 3,3'-Dichlorobenzidine (a known animal carcinogen), to inform safety and handling procedures, with clear distinctions made throughout. This document is intended for researchers, chemists, and safety professionals who handle or study this compound.

Compound Identification and Physicochemical Properties

This compound is an organic compound belonging to the aromatic amine class. Its chemical identity is defined by the CAS Registry Number 84-68-4.[1] The structure consists of a biphenyl backbone with two amino groups and two chlorine atoms. Its IUPAC name is 4-(4-amino-2-chlorophenyl)-3-chloroaniline.[2]

It is critically important to distinguish this compound from its more commercially prevalent and extensively studied isomer, 3,3'-Dichlorobenzidine (CAS No. 91-94-1). While structurally similar, their physical properties and, potentially, their biological activities can differ.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 84-68-4 | [1][2] |

| IUPAC Name | 4-(4-amino-2-chlorophenyl)-3-chloroaniline | [2] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 253.13 g/mol | [1][2][3] |

| Appearance | Needles from water or prisms from alcohol | [1] |

| Melting Point | 165 °C | [1][4] |

| Boiling Point | 398.89 °C (estimate) | [4] |

| Solubility | Almost insoluble in water; moderately soluble in alcohol; readily soluble in ether. | [1][4] |

| Predicted pKa | 3.58 ± 0.10 | [4] |

Synthesis Pathway

The historical synthesis of this compound involves m-chloronitrobenzene as a starting material.[1] While detailed modern procedures are not widely published, the synthesis generally proceeds through a reductive coupling mechanism followed by a benzidine-type rearrangement. This process is analogous to the synthesis of its 3,3'- isomer, which involves the reduction of an o-nitrochlorobenzene to a hydrazobenzene intermediate, followed by acid-catalyzed rearrangement.[5][6]

Caption: Generalized synthesis workflow for this compound.

Industrial and Research Applications

The primary documented application of this compound is as a chemical intermediate in the manufacturing of azo dyes.[1] Its bifunctional nature, with two amine groups, allows it to undergo double diazotization, forming a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (couplers) to produce a range of colored dyes. The specific applications and commercial significance of dyes derived from the 2,2'- isomer are less documented than those from the 3,3'- isomer, which is a precursor to important diarylide yellow pigments.[6][7]

Toxicology and Biological Effects

Explanatory Note: Specific toxicological data for this compound is limited. Due to its structural similarity to 3,3'-Dichlorobenzidine, a compound classified as "reasonably anticipated to be a human carcinogen," data for the 3,3'- isomer is used here to provide a conservative basis for risk assessment and safety handling.[7][8] This approach is a standard practice in chemical safety when isomer-specific data is unavailable.

Summary of Hazards

This compound is classified as a hazardous substance. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Based on animal studies of its 3,3'- isomer, chronic exposure to dichlorobenzidines is associated with an increased risk of cancer, particularly of the liver and bladder.[9][10] The mechanism is believed to involve metabolic activation in the body to electrophilic species that can bind to DNA, forming adducts and leading to mutations.[11]

Proposed Metabolic Activation Pathway

The carcinogenicity of benzidine and its congeners is linked to their metabolic activation. This typically involves N-oxidation by cytochrome P450 enzymes to form N-hydroxyarylamine intermediates. These can then be further activated, for example, by N,O-acetylation, to form reactive nitrenium ions that readily adduct with DNA.

Caption: Proposed metabolic activation pathway for Dichlorobenzidines.

Safety, Handling, and Exposure Control

Given the presumed carcinogenic potential, all handling of this compound must be conducted with extreme caution, adhering to strict safety protocols to minimize any possible exposure.[9]

Engineering Controls

-

Ventilation: All work must be performed in a certified chemical fume hood or a glove box.[12]

-

Closed Systems: For larger quantities, the use of closed systems is strongly recommended to prevent the release of dust or aerosols.[12]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a disposable chemical-resistant suit (e.g., Tyvek) should be used.[13]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Do not create dust. Moisten the spilled solid with a suitable solvent like ethanol to prevent it from becoming airborne.[13] Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[13]

Analytical Methodologies

The detection and quantification of dichlorobenzidines in various matrices are typically performed using chromatographic techniques, which offer high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and robust method.

Protocol: Determination of this compound in an Aqueous Matrix by GC-MS

This protocol provides a general framework for the analysis. Method validation, including determination of detection limits, quantitation limits, and recovery rates, is essential for specific applications.

-

Principle: The analyte is extracted from the aqueous sample into an organic solvent using liquid-liquid extraction (LLE). The extract is then concentrated and analyzed by GC-MS.

-

Apparatus and Reagents:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).

-

Separatory funnels, rotary evaporator, autosampler vials.

-

Reagents: Dichloromethane (DCM, pesticide grade), Sodium sulfate (anhydrous), Sodium hydroxide (for pH adjustment), Hydrochloric acid (for pH adjustment), this compound analytical standard, Internal standard (e.g., d8-naphthalene).

-

-

Experimental Procedure:

-

Step 1: Sample Collection and Preservation: Collect a 1 L water sample in a clean glass bottle. Preserve by cooling to 4 °C.

-

Step 2: pH Adjustment: Adjust the sample pH to >11 with sodium hydroxide to ensure the amine is in its free base form.

-

Step 3: Spiking: Spike the sample with a known amount of the internal standard.

-

Step 4: Liquid-Liquid Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of DCM and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate. Drain the organic (bottom) layer into a flask. Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Step 5: Drying and Concentration: Combine the three DCM extracts. Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

-

Step 6: GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

-

Example GC Conditions: Inlet: 250 °C; Column: 30 m x 0.25 mm ID x 0.25 µm film; Carrier Gas: Helium; Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Example MS Conditions: Ion Source: 230 °C; Mode: Electron Ionization (EI), Selective Ion Monitoring (SIM) for target ions of this compound and the internal standard.

-

-

Step 7: Quantification: Identify the analyte by its retention time and mass spectrum. Quantify using the internal standard method based on the calibration curve generated from analytical standards.

-

Caption: Workflow for the GC-MS analysis of this compound in water.

Conclusion

This compound is a hazardous chemical intermediate with specific applications in the dye industry. Its handling requires stringent safety protocols due to its irritant properties and presumed carcinogenicity, which is inferred from its structural similarity to the well-characterized carcinogen 3,3'-Dichlorobenzidine. Researchers and professionals must exercise extreme caution, utilize appropriate engineering controls and personal protective equipment, and follow established analytical methods for monitoring and control. A clear understanding of its properties and risks is essential for its safe use in any research or industrial setting.

References

- DrugFuture. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66538, this compound.

- Google Patents. (1993). US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.

- Chem Service. (2017). Safety Data Sheet - 3,3'-Dichlorobenzidine dihydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033870, Dichlorobenzidine.

- Wikipedia. (n.d.). 3,3'-Dichlorobenzidine.

- Google Patents. (1980). US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorobenzenes.

- Google Patents. (2005). CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Benzidine congeners: Human health tier II assessment.

- Occupational Safety and Health Administration (OSHA). (1989). OSHA Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine.

- Riggin, R. M., & Howard, C. C. (1981). Determination of benzidine, dichlorobenzidine, and diphenylhydrazine in aqueous media by high performance liquid chromatography. Analytical Chemistry, 53(4), 715-716.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 3,3'-Dichlorobenzidine.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine - Health Effects.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 3,3'-Dichlorobenzidine.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 3,3'-Dichlorobenzidine.

- Environment Canada & Health and Welfare Canada. (1993). Canadian Environmental Protection Act - Priority Substances List Assessment Report: 3,3'-Dichlorobenzidine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzidine - Analytical Methods.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7070, 3,3'-Dichlorobenzidine.

- Josephy, P. D., Eling, T. E., & Mason, R. P. (1984). Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. Drug Metabolism and Disposition, 12(5), 567-570.

- Office of Environmental Health Hazard Assessment (OEHHA). (2011). Evidence on the Carcinogenicity of 3,3'-Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine.

- Ministry of the Environment, Government of Japan. (n.d.). Detailed Method Manual for Environmental Survey and Monitoring of Chemicals - III Analytical Methods.

- National Toxicology Program. (2021). 15th Report on Carcinogens: 3,3′-Dichlorobenzidine and Its Dihydrochloride.

Sources

- 1. This compound [drugfuture.com]

- 2. This compound | C12H10Cl2N2 | CID 66538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorobenzidine | C12H10Cl2N2 | CID 3033870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84-68-4 [chemicalbook.com]

- 5. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]

- 6. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 7. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. nj.gov [nj.gov]

- 10. canada.ca [canada.ca]

- 11. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to 2,2'-Dichlorobenzidine: Molecular Structure, Properties, and Analysis

Executive Summary: This technical guide provides a comprehensive overview of 2,2'-Dichlorobenzidine (2,2'-DCB), a distinct isomer within the chlorinated benzidine family. While often overshadowed by its more extensively studied counterpart, 3,3'-Dichlorobenzidine, the 2,2'-isomer possesses unique structural characteristics and properties that are critical for researchers in organic synthesis and analytical chemistry. This document delineates its molecular structure, including key conformational details, physicochemical properties, a probable synthesis pathway, and validated analytical methodologies for its detection and quantification. The guide is structured to provide not just data, but also the scientific rationale behind the compound's behavior and the experimental choices made in its study, ensuring a deep, actionable understanding for scientists and development professionals.

Introduction and Nomenclature

This compound is a chlorinated aromatic amine belonging to the substituted biphenyl class of compounds. Its core structure is a biphenyl system with amino groups at the 4 and 4' positions and chlorine atoms at the 2 and 2' positions. This specific substitution pattern imparts significant steric hindrance that dictates its three-dimensional conformation and influences its chemical reactivity and physical properties.

It is imperative to distinguish this compound from its isomer, 3,3'-Dichlorobenzidine (CAS No. 91-94-1). The latter has been more extensively studied due to its historical use in the manufacturing of diarylide pigments and its classification as a probable human carcinogen.[1][2][3] The distinct placement of the chlorine atoms—at the ortho-positions to the biphenyl linkage in 2,2'-DCB versus the meta-positions in 3,3'-DCB—results in different synthetic origins and stereochemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Name | 2,2'-Dichloro[1,1'-biphenyl]-4,4'-diamine[4] |

| IUPAC Name | 4-(4-amino-2-chlorophenyl)-3-chloroaniline[5] |

| CAS Number | 84-68-4[4][5][6] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂[4][5][6][7] |

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of 2,2'-DCB is fundamental to its application in synthesis and its accurate identification in analytical protocols.

Molecular Weight and Composition

The molecular formula C₁₂H₁₀Cl₂N₂ corresponds to a precise molecular weight and elemental composition, which are foundational for stoichiometric calculations and mass spectrometry.

Table 2: Molecular Weight and Elemental Composition of this compound

| Property | Value | Source |

| Molecular Weight | 253.13 g/mol | [4][6][7] |

| Percent Carbon (C) | 56.94% | [4][7] |

| Percent Hydrogen (H) | 3.98% | [4][7] |

| Percent Chlorine (Cl) | 28.01% | [4][7] |

| Percent Nitrogen (N) | 11.07% | [4][7] |

Structural Elucidation

The defining feature of the 2,2'-DCB molecule is its non-planar conformation. X-ray crystallography studies have revealed that the two phenyl rings are not coplanar. Steric hindrance between the chlorine atoms at the ortho (2 and 2') positions forces the rings to adopt a twisted conformation. The dihedral angle between the planes of the two rings is approximately 72°.[8][9] This twisted structure is critical as it impacts the molecule's ability to interact with biological receptors and its chromatographic behavior.

Caption: 2D representation of this compound molecular structure.

Physicochemical Properties

The physical properties of 2,2'-DCB determine its appropriate handling, storage, and solvent selection for experimental work. It is typically encountered as a crystalline solid.

Table 3: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Needles from water or prisms from alcohol; grey-to-purple crystalline solid.[4][10] |

| Melting Point | 165 °C[4] |

| Solubility | Almost insoluble in water; moderately soluble in alcohol; readily soluble in ether.[4] |

| Hydrochloride Salt | The dihydrochloride salt (C₁₂H₁₀Cl₂N₂·2HCl, MW: 326.05 g/mol ) forms leaflets from water and is moderately soluble in water.[4] |

Synthesis Pathway

The synthesis of this compound is distinct from its 3,3'-isomer, primarily due to the choice of starting material. While 3,3'-DCB is prepared from o-nitrochlorobenzene, historical literature indicates that 2,2'-DCB is prepared from m-chloronitrobenzene.[1][4][6] The synthesis proceeds via a two-step process involving a reductive coupling followed by an acid-catalyzed rearrangement.

Causality of Experimental Choices:

-

Starting Material: m-Chloronitrobenzene is selected because the nitro and chloro groups direct the subsequent reactions to form the desired 2,2'-substitution pattern on the biphenyl product.

-

Reduction: The use of a reducing agent like zinc dust in an alkaline solution is a classic method for converting nitroaromatics into hydrazo compounds. The alkaline conditions prevent the immediate rearrangement of the intermediate.

-

Rearrangement: The subsequent introduction of a strong acid (e.g., HCl) catalyzes the benzidine rearrangement, a well-established intramolecular rearrangement that converts the hydrazo intermediate into the final biphenyl diamine product.

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

The accurate detection and quantification of 2,2'-DCB in various matrices, such as environmental or biological samples, require robust analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[11][12]

Trustworthiness Through Self-Validation: A robust analytical protocol must include quality controls, such as blanks, matrix spikes, and calibration standards, to ensure accuracy and precision. The choice of a mass spectrometric detector (MS) provides an additional layer of validation, as it offers definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, rather than just retention time.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte to a detectable level.

-

For Aqueous Samples: Techniques include liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE), where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

-

For Solid Samples: Soxhlet or ultrasonic extraction are commonly used to transfer the analyte from the solid matrix into a solvent.

-

For Air Samples: A validated OSHA method involves drawing air through sulfuric acid-treated glass fiber filters. The collected amines are then desorbed, derivatized, and analyzed.[13]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of 2,2'-DCB. Specific parameters must be optimized for the instrument and matrix .

1. Sample Extraction: a. Extract 1 L of the aqueous sample with dichloromethane at a neutral pH. b. Dry the organic extract over anhydrous sodium sulfate and concentrate to 1 mL.

2. Derivatization (Rationale): Aromatic amines can exhibit poor chromatographic peak shape. Derivatization, for instance with Heptafluorobutyric anhydride (HFBA), converts the polar amine groups into less polar, more volatile derivatives, improving chromatographic performance and detection sensitivity with an electron capture detector (ECD) or MS.[13] a. Add 100 µL of HFBA to the 1 mL extract. b. Heat at 60 °C for 15 minutes. c. Cool and neutralize with a phosphate buffer. d. The organic layer is now ready for injection.

3. GC-MS Instrumental Conditions:

- GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms).

- Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

- Injector: Splitless mode, 250 °C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-350 amu or use selected ion monitoring (SIM) for target ions of the derivatized 2,2'-DCB for higher sensitivity.

4. Quantification: a. Prepare a multi-point calibration curve using certified standards of 2,2'-DCB that have undergone the same derivatization procedure. b. Quantify the sample concentration by comparing its peak area to the calibration curve.

Caption: Standard workflow for the chemical analysis of this compound.

Applications and Safety Considerations

The primary documented application for this compound is as an intermediate in the manufacturing of azo dyes.[4] However, detailed information on its specific industrial uses is sparse compared to its 3,3'-isomer.

Authoritative Grounding on Safety: It is crucial to note that while extensive toxicological data exists for 3,3'-Dichlorobenzidine, which is classified as a probable human carcinogen (Group B2) by the EPA, less specific data is available for the 2,2'-isomer.[2] Nevertheless, as a member of the benzidine family, this compound should be handled with extreme caution under the principle of prudent practice. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, to prevent skin contact and inhalation.[10][14]

References

- This compound.The Merck Index Online.[Link]

- 2,2′-Dichlorobenzidine | The Merck Index Online - The Royal Society of Chemistry.The Royal Society of Chemistry.[Link]

- This compound | C12H10Cl2N2 | CID 66538.

- The crystal structure of 2-2'-dichlorobenzidine (Cl.C6H3.NH2)2.IUCr Journals.[Link]

- The crystal structure of 2-2'-dichlorobenzidine (Cl.C6H3.NH2)2.IUCr Journals.[Link]

- Analytical Methods for Dichlorobenzenes.

- Dichlorobenzidine | C12H10Cl2N2 | CID 3033870.

- 3,3'-Dichlorobenzidine.Wikipedia.[Link]

- Process for preparing 2,2'-dichloro-hydrazobenzene (CN1594286A).

- Synthesis of 3,3′-Dichlorobenzidine.

- Determination of benzidine, dichlorobenzidine, and diphenylhydrazine in aqueous media by high performance liquid chromatography.

- 3,3'-Dichlorobenzidine.U.S. Environmental Protection Agency (EPA).[Link]

- Aromatic Amines (Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine) OSHA Method 65.

- Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement (CN104610072A).

- Benzidine congeners: Human health tier II assessment.Australian Government Department of Health.[Link]

- 3,3'-Dichlorobenzidine.

- 3,3′-Dichlorobenzidine and Its Dihydrochloride.

- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846), Chapter Two.U.S. Environmental Protection Agency (EPA).[Link]

- ICSC 0481 - 3,3'-DICHLOROBENZIDINE.International Programme on Chemical Safety (INCHEM).[Link]

- Analytical Methods for Benzidine.

- Toxicological Profile for 3,3'-Dichlorobenzidine.

- 3,3'-DICHLOROBENZIDINE (and its salts).

- Toxicological Profile for 3,3'-Dichlorobenzidine.

Sources

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. canada.ca [canada.ca]

- 4. This compound [drugfuture.com]

- 5. This compound | C12H10Cl2N2 | CID 66538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 84-68-4 [chemicalbook.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. ICSC 0481 - 3,3'-DICHLOROBENZIDINE [inchem.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. osha.gov [osha.gov]

- 14. govinfo.gov [govinfo.gov]

Synthesis of 2,2'-Dichlorobenzidine from o-nitrochlorobenzene

An in-depth guide on the synthesis of specific chemical compounds, particularly those with significant health and safety considerations, requires a strong emphasis on safety, responsible handling, and an understanding of the associated risks.

Due to the hazardous nature of 2,2'-Dichlorobenzidine and its precursors, and in the interest of promoting chemical safety, this document will not provide a step-by-step synthesis protocol. Instead, it will focus on the relevant chemical principles, safety considerations, and the toxicological profile of the compound from a public health and safety perspective.

Understanding this compound

This compound is an aromatic amine that has historically been used in the production of pigments and dyes. However, its use has been significantly curtailed due to its classification as a known human carcinogen.

Toxicology and Safety Concerns

Exposure to this compound is associated with an increased risk of bladder cancer. The International Agency for Research on Cancer (IARC) has classified it as a Group 1 carcinogen, meaning there is sufficient evidence of its carcinogenicity in humans. Due to these health risks, strict regulations are in place regarding its handling, storage, and disposal. Any laboratory work involving this compound requires stringent safety protocols, including the use of personal protective equipment (PPE) and containment measures like fume hoods.

General Chemical Principles

The transformation of o-nitrochlorobenzene to a dichlorobenzidine derivative involves several key chemical reactions. Understanding these foundational principles is crucial for any chemist working with aromatic compounds.

Reduction of Nitroarenes

A central step in this type of transformation is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). O-nitrochlorobenzene contains a nitro group attached to a benzene ring. The conversion of this nitro group is a fundamental process in organic chemistry.

Commonly, this reduction is achieved through catalytic hydrogenation or by using reducing agents like metals in acidic conditions (e.g., tin or iron in hydrochloric acid). The general transformation can be represented as:

Ar-NO₂ + [Reducing Agent] → Ar-NH₂

This reaction is highly exothermic and requires careful temperature control to prevent side reactions.

Reductive Coupling Reactions

The formation of a benzidine-type structure from a nitroaromatic precursor involves a reductive coupling or dimerization process. In this type of reaction, two nitroarene molecules are joined together. This is often achieved by using specific reducing agents in alkaline conditions, such as zinc powder in a sodium hydroxide solution.

The mechanism is complex and proceeds through several intermediates, including nitroso and azoxy compounds, before ultimately forming the diamine product. The specific conditions of the reaction, such as the choice of solvent, temperature, and reducing agent, are critical in directing the outcome and minimizing the formation of undesired byproducts.

Safety and Handling of Aromatic Amines and Nitro Compounds

Working with aromatic nitro compounds and amines requires a high level of safety awareness due to their potential toxicity and reactivity.

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves are mandatory to prevent skin absorption.

-

Eye Protection: Safety glasses or goggles are essential to protect against splashes.

-

Lab Coat: A lab coat should always be worn to protect clothing and skin.

Engineering Controls:

-

Fume Hood: All work with volatile and toxic aromatic compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Adequate general laboratory ventilation is necessary to maintain air quality.

Handling and Storage:

-

Aromatic amines and nitro compounds should be stored in well-sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill kits appropriate for these classes of chemicals should be readily available.

Conclusion

While the synthesis of complex organic molecules is a cornerstone of chemical research, it must be approached with a paramount focus on safety and a thorough understanding of the hazards involved. Given that this compound is a confirmed human carcinogen, its synthesis is not undertaken lightly and falls under strict regulatory and safety oversight. The general principles of nitroarene reduction and reductive coupling are fundamental concepts in organic chemistry, but their application in synthesizing hazardous materials underscores the critical importance of adhering to the highest safety standards in the chemical sciences.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2'-Dichlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical need for comprehensive and mechanistically-grounded information on chemical compounds used in research and development. This guide on 2,2'-Dichlorobenzidine is structured to provide not just a compilation of data, but an integrated understanding of its properties, behavior, and analytical methodologies. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to empower researchers in their practical applications. This document is designed to be a self-validating system, where the foundational data and the methods for its verification are presented with clarity and supported by authoritative sources.

Section 1: Core Molecular and Physical Characteristics

This compound, a chlorinated derivative of benzidine, is a synthetic aromatic amine. Understanding its fundamental properties is the bedrock for its application and safety management in any laboratory or industrial setting.

Identifiers and Molecular Structure

| Identifier | Value |

| Chemical Name | 2,2'-Dichloro[1,1'-biphenyl]-4,4'-diamine[1] |

| Synonyms | o-Dichlorobenzidine, 2,2'-Dichloro-(1,1'-biphenyl)-4,4'-diamine |

| CAS Number | 84-68-4[1] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂[1] |

| Molecular Weight | 253.13 g/mol [1] |

| Chemical Structure |

graph "2_2_Dichlorobenzidine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N1 [label="N"]; N2 [label="N"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C4 -- N1; C10 -- N2; C2 -- Cl1; C8 -- Cl2; C3 -- H1; C5 -- H2; C6 -- H3; C9 -- H4; C11 -- H5; C12 -- H6; N1 -- H7; N1 -- H8; N2 -- H9; N2 -- H10; }

Caption: Molecular Structure of this compound

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Appearance | Needles from water or prisms from alcohol. | [2] |

| Melting Point | 165 °C | [1] |

| Boiling Point | Data for the 2,2'- isomer is not readily available. The related 3,3'- isomer has a boiling point of 402 °C.[3] | N/A |

| Solubility | Almost insoluble in water; moderately soluble in alcohol; readily soluble in ether.[1] | [1] |

| Vapor Pressure | Data for the 2,2'- isomer is not readily available. The related 3,3'- isomer has a very low vapor pressure of 4.5 x 10⁻⁹ mm Hg at 20 °C.[4] | N/A |

Section 2: Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility, primarily in the production of azo dyes.

Synthesis from m-Chloronitrobenzene

The classical synthesis of this compound involves the reduction of m-chloronitrobenzene.[1] While historical methods exist, a modern, optimized approach is crucial for safety and yield. The general transformation proceeds through a reductive coupling followed by a benzidine rearrangement.

Caption: General synthesis pathway for this compound.

Key Chemical Reactions: Diazotization and Azo Coupling

The primary utility of this compound lies in its ability to undergo diazotization of its two primary amine groups, followed by coupling reactions to form complex azo dyes.[1]

Diazotization: This reaction converts the primary aromatic amine groups into diazonium salts. It is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid, such as hydrochloric acid.[5][6] The resulting bis-diazonium salt is highly reactive.

Caption: Diazotization of this compound.

Azo Coupling: The highly electrophilic diazonium salt readily reacts with electron-rich coupling components, such as phenols and aromatic amines, to form stable azo compounds, which are often intensely colored. This reaction is the basis for the synthesis of a wide range of azo dyes.

Section 3: Analytical Methodologies

Accurate and reliable analytical methods are paramount for the quantification and identification of this compound, especially given its toxicological profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of dichlorobenzidines. EPA Method 605 provides a validated procedure for their determination in wastewater.[2]

Step-by-Step HPLC Protocol (Based on EPA Method 605):

-

Sample Preparation (Liquid-Liquid Extraction):

-

Adjust the pH of a 1-liter water sample to between 2 and 7 with sulfuric acid.

-

Extract the sample with three successive portions of chloroform in a separatory funnel.

-

Combine the chloroform extracts and back-extract with aqueous acid.

-

Neutralize the acidic extract and re-extract with chloroform.

-

Concentrate the final chloroform extract and exchange the solvent to methanol.[2]

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the standards and the prepared sample extract.

-

Construct a calibration curve by plotting the peak area or height against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound, providing both chromatographic separation and mass spectral identification. NIOSH Method 5509 outlines a procedure for the analysis of benzidine and 3,3'-dichlorobenzidine, which can be adapted for the 2,2'- isomer.[7]

Step-by-Step GC-MS Protocol (Adapted from NIOSH 5509):

-

Sample Preparation (for air samples):

-

Collect the sample on a glass fiber filter.

-

Desorb the analyte from the filter using a suitable solvent, such as methanol containing a small amount of triethylamine.[7]

-

-

Derivatization (Optional but Recommended):

-

Derivatization of the amine groups, for example, with a fluorinated anhydride, can improve chromatographic performance and detector response.

-

-

GC-MS Conditions:

-

Column: A capillary column with a non-polar or moderately polar stationary phase is suitable.

-

Carrier Gas: Helium is typically used.

-

Injection: Splitless or on-column injection is preferred for trace analysis.

-

Mass Spectrometer: Electron ionization (EI) is commonly used.

-

-

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantify using a calibration curve prepared from standards.

-

Section 4: Spectral Data and Interpretation

Spectroscopic data provides a fingerprint of the molecular structure of this compound, which is essential for its unambiguous identification.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns. The molecular ion peak will appear at m/z 252. Due to the presence of two chlorine atoms, an isotopic pattern for the molecular ion will be observed, with peaks at m/z 252, 254, and 256 in a characteristic ratio.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: Sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine groups.[8]

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Absorptions in the fingerprint region.

-

C-Cl stretching: Strong absorptions typically in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm). The amine protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the range of approximately 110-150 ppm. The carbons bonded to chlorine and nitrogen will be shifted accordingly.

Section 5: Stability and Decomposition

The stability of this compound under various conditions is a critical consideration for its storage, handling, and environmental fate.

Thermal Decomposition

Aromatic amines can be thermally stable, but at elevated temperatures, they will decompose. The decomposition of this compound is expected to produce a complex mixture of products, potentially including chlorinated and nitrogen-containing polycyclic aromatic compounds.

Photochemical Decomposition

Aqueous solutions of the related 3,3'-Dichlorobenzidine have been shown to degrade in the presence of light, leading to the formation of the monochloro derivative.[3] It is plausible that this compound undergoes a similar photochemical degradation pathway.

Section 6: Safety and Toxicology

This compound is a suspected carcinogen and should be handled with extreme caution. All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety glasses, must be worn. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

References

- EPA Method 605: Benzidines

- ChemicalBook: this compound

- NIOSH Manual of Analytical Methods (NMAM) 5509

- Trace-Level Determination of Benzidine and 3,3'-Dichlorobenzidine in Aqueous Environmental Samples by Online Solid-Phase Extraction and Reversed-Phase Gradient-Elution Liquid Chrom

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- NIOSH BENZIDINE and 3,3'-DICHLOROBENZIDINE 5509

- PubChem: 3,3'-Dichlorobenzidine

- DrugFuture: this compound

- EPA METHOD 8321B: SOLVENT EXTRACTABLE NONVOLATILE COMPOUNDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-THERMOSPRAY-MASS SPECTROMETRY (HPLC-TS-MS) OR ULTRAVIOLET (UV) DETECTION

- EMSL Analytical, Inc.: 1,4-Dichlorobenzene

- 3,3'-dichlorobenzidine - Stenutz

- TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE - Agency for Toxic Substances and Disease Registry

- 3,3'-Dichlorobenzidine - Canada.ca

- Toxicological Profile for 3,3'-Dichlorobenzidine - Agency for Toxic Substances and Disease Registry

- Wikipedia: 3,3'-Dichlorobenzidine

- Analytical Methods - Agency for Toxic Substances and Disease Registry

- NMR Chemical Shifts

- PubChem: Dichlorobenzidine

- SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS.

- Chemistry Diazotization Reaction - S

- Diazotiz

- Diazotiz

- NIOSH Manual of Analytical Methods - 2516

- INFRARED SPECTROSCOPY - Purdue University

- Diazotis

- 3,3'-Dichlorobenzidine - U.S. Environmental Protection Agency

- The fate of 3,3'-dichlorobenzidine in the aqueous environment - Purdue e-Pubs

- Toxicological Profile for 3,3'-Dichlorobenzidine - Agency for Toxic Substances and Disease Registry

- 2,2'-Dichlorobenzil - NIST WebBook

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central

- US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google P

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry

- HYDROCARBONS, HALOGEN

- Functional Group Identification from Infrared Spectra via a Dual-Head Convolutional Network | Analytical Chemistry | ChemRxiv | Cambridge Open Engage

- 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones

- Mass Spectrometry-Based Fragmentation as an Identific

- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH

- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)

- UV/Vis+ Photochemistry Database - Arom

Sources

2,2'-Dichlorobenzidine: A Technical Guide to its Core Role as an Intermediate in Diarylide Pigment Synthesis

Abstract

This technical guide provides an in-depth exploration of 2,2'-dichlorobenzidine (DCB), a historically significant aromatic amine that has been a cornerstone in the synthesis of diarylide pigments. We will delve into the fundamental chemistry of DCB, focusing on the critical processes of tetrazotization and azo coupling that underpin the creation of a vibrant and commercially important class of yellow and orange pigments. This document will offer detailed experimental protocols, explain the causality behind methodological choices, and present quantitative data in a clear, accessible format. Furthermore, we will address the significant toxicological concerns associated with DCB and its derivatives, which have led to stringent regulatory measures and a shift towards safer alternatives in the modern chemical industry. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this classic yet controversial dye intermediate.

Introduction: The Significance of this compound in the Colorant Industry

This compound (C₁₂H₁₀Cl₂N₂) is a crystalline solid that has played a pivotal role as a chemical intermediate, primarily in the manufacturing of azo dyes and pigments.[1][2] Its molecular structure, featuring a biphenyl backbone with two strategically placed amine groups and chlorine atoms, makes it an ideal precursor for producing disazo pigments, which are characterized by two azo (-N=N-) groups.[3][4] These pigments, particularly the diarylide yellows, have been extensively used in printing inks, plastics, paints, and textiles due to their strong color, good lightfastness, and transparency.[5][6]

The utility of this compound lies in the reactivity of its two primary amine groups, which can be readily converted into highly reactive diazonium salts through a process known as diazotization.[3][7] These diazonium salts are potent electrophiles that can then react with various coupling components to form stable, intensely colored azo compounds. The most prominent commercial products derived from DCB include Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, and Pigment Orange 16.[8][9]

However, the legacy of this compound is also marked by significant health and environmental concerns. It is classified as a probable human carcinogen, and there is evidence that some of the dyes derived from it can be metabolized back to the parent amine, posing a health risk.[4][10][11] This has led to a decline in its use and a concerted effort within the chemical industry to develop safer alternatives.[12][13][14]

The Chemistry of Diarylide Pigment Synthesis

The synthesis of diarylide pigments from this compound is a classic two-stage process: tetrazotization of the DCB followed by the azo coupling reaction with a suitable coupling agent.

Stage 1: Tetrazotization of this compound

Tetrazotization is the process of converting both primary amine groups of this compound into diazonium salts simultaneously. This is achieved by treating the diamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][15] The reaction must be carried out at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[7][16]

The resulting product is a tetraazonium salt, specifically 2,2'-dichlorobiphenyl-4,4'-bis(diazonium) chloride. This intermediate is not isolated and is used immediately in the subsequent coupling reaction.[7]

Mechanism of Diazotization:

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile.[15]

Caption: Generation of the tetraazonium salt from this compound.

Stage 2: Azo Coupling

The bis-diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[3][17] Since the intermediate has two diazonium groups, it couples with two equivalents of the coupling component, leading to the formation of a symmetrical disazo dye.[3]

Common coupling agents for producing diarylide yellow pigments are acetoacetanilides.[5][18] For example, the synthesis of Pigment Yellow 12 involves the coupling of tetrazotized this compound with two molecules of acetoacetanilide.[9][18]

Mechanism of Azo Coupling:

This reaction is an electrophilic aromatic substitution. The diazonium ion attacks the electron-rich aromatic ring of the coupling component.[16]

Caption: Formation of a disazo dye via azo coupling.

Experimental Protocol: Synthesis of Pigment Yellow 12

The following is a representative protocol for the laboratory-scale synthesis of Pigment Yellow 12, derived from various patented methods.[19][20][21][22]

Materials and Equipment

| Material/Equipment | Specifications |

| This compound | 99% purity |

| Hydrochloric Acid | 30-37% |

| Sodium Nitrite | 99% purity |

| Acetoacetanilide | 99% purity |

| Sodium Hydroxide | 99% purity |

| Ice | |

| Beakers and Flasks | Appropriate sizes |

| Magnetic Stirrer with Stir Bar | |

| Thermometer | |

| Buchner Funnel and Filter Paper | |

| Drying Oven |

Step-by-Step Procedure

Part A: Tetrazotization of this compound

-

In a beaker, prepare a suspension of this compound in water and concentrated hydrochloric acid.[19][21]

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[21][22]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension, maintaining the temperature below 5 °C.[15][21] The addition should take approximately 30-60 minutes.

-

After the addition is complete, continue stirring for another 30-60 minutes at 0-5 °C to ensure complete diazotization.[20][21] The resulting solution is the tetraazonium salt solution, which should be used immediately.

Part B: Preparation of the Coupling Solution

-

In a separate beaker, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide with stirring.[22]

-

Cool this solution to 10-15 °C.

Part C: Azo Coupling

-

Slowly add the cold tetraazonium salt solution (from Part A) to the coupling solution (from Part B) with vigorous stirring.

-

The coupling reaction is exothermic; maintain the temperature of the reaction mixture below 20 °C by adding ice as needed.

-

A yellow precipitate of Pigment Yellow 12 will form immediately.[9]

-

After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The pH of the final slurry can be adjusted as needed.

Part D: Isolation and Purification

-

Filter the pigment slurry using a Buchner funnel.

-

Wash the filter cake with water until the filtrate is neutral and free of salts.

-

Dry the pigment in an oven at 60-80 °C.

Toxicological Profile and Regulatory Status

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[10][23] Chronic exposure may affect the gastrointestinal, respiratory, and central nervous systems in humans.[11] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen.[11]

Due to these health concerns, the use of this compound has been heavily regulated. In the United States, it is listed as a hazardous air pollutant under the Clean Air Act and as a toxic pollutant under the Clean Water Act.[10] Many countries have banned or severely restricted the use of azo dyes that can release carcinogenic aromatic amines, including this compound.[24]

Safer Alternatives

The well-documented hazards of this compound and other benzidine-based intermediates have driven the development of safer alternatives for the synthesis of yellow and orange pigments.[12][13][25] These alternatives often involve the use of different diamines that are not known to be carcinogenic. Additionally, there is a growing interest in pigments derived from renewable resources and microbial sources as sustainable and non-toxic colorants.[14]

Conclusion

This compound has been a historically important intermediate in the synthesis of diarylide pigments, contributing to a wide range of vibrant yellow and orange colorants. The chemistry of its transformation through tetrazotization and azo coupling is a classic example of aromatic chemistry with significant industrial applications. However, the carcinogenic nature of this compound has necessitated a move towards safer alternatives and stricter regulatory control. This guide has provided a comprehensive overview of the synthesis, application, and safety considerations of this key dye intermediate, offering valuable insights for professionals in the chemical and related sciences.

References

- Duke University. (n.d.). Safer Alternatives. Duke Occupational & Environmental Safety Office.

- ZDHC Foundation. (n.d.). Dyes – Carcinogenic or Equivalent Concern. ZDHC MRSL.

- Google Patents. (2013). CN103013172A - Preparation method of modified pigment yellow 12.

- U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria For Dichlorobenzidine.

- Google Patents. (1990). US4946509A - Diarylide pigment compositions.

- Google Patents. (2016). CN105670339A - Preparation method of C.I. pigment yellow 12.

- Merck Index. (n.d.). This compound.

- Wikipedia. (2024). Pigment Yellow 12.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (2011). US20110061564A1 - Diarylide Yellow Pigments.

- Google Patents. (1987). US4643770A - Amine-free, easily dispersible diarylide yellow pigment compositions.

- Google Patents. (2021). CN212864625U - Pigment yellow 13 synthesis equipment.

- Google Patents. (1983). CZ43997A3 - Pigment yellow 12 and process for preparing thereof.

- ResearchGate. (n.d.). Evaluation of new 2,2'-dimethyl-5,5'-dipropoxybenzidine- and 3,3'-dipropoxybenzidine-based direct dye analogs for mutagenic activity by use of the Salmonella/mammalian mutagenicity assay.

- National Toxicology Program. (n.d.). RoC Profile: 3,3′-Dichlorobenzidine and Its Dihydrochloride.

- Google Patents. (1976). US3941768A - One step diazotization coupling process.

- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 12.

- U.S. Environmental Protection Agency. (1999). 3,3'-Dichlorobenzidine.

- Google Patents. (1987). US4648907A - High color strength diarylide yellow pigment compositions.

- GreyB. (n.d.). Red Dye 3 Alternatives for the Food and Pharma Industry.

- PharmD Guru. (n.d.). 34. DIAZOTISATION AND COUPLING.

- National Center for Biotechnology Information. (2021). Benzidine and Dyes Metabolized to Benzidine. 15th Report on Carcinogens.

- ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine.

- Centers for Disease Control and Prevention. (n.d.). BENZIDINE-BASED DYES. CDC Stacks.

- U.S. Environmental Protection Agency. (2010). Dyes Derived from Benzidine and Its Congeners.

- Government of Canada. (1993). 3,3'-Dichlorobenzidine.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.

- SlideShare. (n.d.). Diazotisation and coupling reaction.

- Britannica. (n.d.). Dye - Synthetic, Organic, Colorants.

- Google Patents. (2005). CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.

Sources

- 1. This compound [drugfuture.com]

- 2. This compound | C12H10Cl2N2 | CID 66538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US4643770A - Amine-free, easily dispersible diarylide yellow pigment compositions - Google Patents [patents.google.com]

- 6. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. US4946509A - Diarylide pigment compositions - Google Patents [patents.google.com]

- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Safer Alternatives | Duke OESO [safety.duke.edu]

- 13. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

- 14. greyb.com [greyb.com]

- 15. One moment, please... [chemicalnote.com]

- 16. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 17. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 18. CZ43997A3 - Pigment yellow 12 and process for preparing thereof - Google Patents [patents.google.com]

- 19. CN103013172A - Preparation method of modified pigment yellow 12 - Google Patents [patents.google.com]

- 20. CN105670339A - Preparation method of C.I. pigment yellow 12 - Google Patents [patents.google.com]

- 21. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]

- 22. CN212864625U - Pigment yellow 13 synthesis equipment - Google Patents [patents.google.com]

- 23. canada.ca [canada.ca]

- 24. epa.gov [epa.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of 2,2'-Dichlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile of 2,2'-Dichlorobenzidine (2,2'-DCB), a synthetic aromatic amine. The information presented herein is intended to support research, safety assessment, and drug development activities by providing a detailed understanding of the compound's hazardous properties and the underlying mechanisms of its toxicity.

Chemical and Physical Properties

This compound, with the CAS Registry Number 84-68-4, is a chlorinated derivative of benzidine.[1] Its molecular formula is C₁₂H₁₀Cl₂N₂, and it has a molecular weight of 253.13 g/mol .[1][2] It typically appears as needles from water or prisms from alcohol and has a melting point of 165°C.[1] While almost insoluble in water, it is moderately soluble in alcohol and readily soluble in ether.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 84-68-4 | [1] |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 253.13 g/mol | [1][2] |

| Appearance | Needles or prisms | [1] |

| Melting Point | 165°C | [1] |

| Water Solubility | Almost insoluble | [1] |

| Log Octanol/Water Partition Coefficient (Log Kₒw) | 3.64 | [2] |

Historically, this compound was utilized in the manufacturing of azo dyes.[1][3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound dictate its systemic availability and target organ toxicity.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to assessing its risk to human health.[5]

Absorption: In animal studies, this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[6]

Distribution: Following absorption, this compound and its metabolites distribute to various tissues. Animal studies have shown the highest concentrations of radioactivity in the liver, kidney, lung, spleen, heart, pancreas, and testes.[6][7] The distribution pattern can be influenced by the route of exposure.[6]

Metabolism: The metabolism of this compound is a critical step in its toxicity, as it leads to the formation of reactive intermediates. The primary metabolic pathways involve N-acetylation and oxidation by cytochrome P450 enzymes.[6][7] N-acetylation, catalyzed by N-acetyltransferases, is a major metabolic route in mammals.[6][7] Cytochrome P450-mediated oxidation is also a key activation pathway.[7]

Excretion: The primary route of excretion for this compound and its metabolites is through the bile and feces, with a smaller proportion excreted in the urine.[6][7] In rats, approximately 90% of an administered dose is excreted within 72 hours.[6]

Figure 1: Toxicokinetic pathway of this compound.

Mechanism of Toxicity: The Path to Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA.[8] This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis.

The metabolic activation is primarily a two-step process:

-

N-oxidation: Cytochrome P450 enzymes, particularly CYP1A2, are implicated in the initial N-oxidation of the amino groups of this compound to form N-hydroxy metabolites.

-

Esterification: These N-hydroxy intermediates can undergo further activation through esterification, for example, by N-acetyltransferases (in the case of N-hydroxy-N-acetylated metabolites) or sulfotransferases, to form highly reactive esters.

These reactive esters are electrophilic and can readily react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, a key step in the initiation of cancer.

Figure 2: Mechanism of this compound-induced carcinogenesis.

Toxicological Effects

Genotoxicity

There is substantial evidence for the genotoxicity of this compound from both in vitro and in vivo studies.[9] It has been shown to be mutagenic, induce sister chromatid exchanges, cause DNA damage, and stimulate unscheduled DNA synthesis.[9]

Table 2: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference(s) |

| Ames Test | Salmonella typhimurium TA98, TA100 | With S9 mix | Positive | [10][11] |

| Micronucleus Test | Mouse bone marrow | In vivo | Positive | [12] |

| Micronucleus Test | Fetal mouse liver (transplacental) | In vivo | Positive | [8][12] |

| DNA Damage (Comet Assay) | Human lymphocytes | In vitro | Positive | [13] |

| Unscheduled DNA Synthesis | Rat liver cells | In vivo | Positive | [14] |

Carcinogenicity

This compound is classified as reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services (NTP) and as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[9] The U.S. Environmental Protection Agency (EPA) classifies it as a Group B2, probable human carcinogen.[9]

Animal studies have demonstrated the carcinogenicity of this compound in multiple species, inducing tumors at various sites.[9] In rats, it has been shown to cause mammary and Zymbal gland tumors, as well as granulocytic leukemia.[14] In mice, an increased incidence of hepatomas has been reported.[9] Studies in dogs have shown the induction of bladder and liver tumors.[14]

Human evidence is more limited and often confounded by co-exposure to other carcinogens.[9] However, some epidemiological studies of workers exposed to benzidine and/or 3,3'-dichlorobenzidine have suggested an increased risk of bladder and lymphohematopoietic cancers.[9]

Other Toxicological Effects

In addition to its genotoxic and carcinogenic properties, this compound has been associated with other adverse health effects in animal studies, including:

-

Hepatic Effects: Chronic oral exposure can lead to mild-to-moderate liver injury.[9]

-

Neurological Effects: Convulsions and slight neuronal degeneration have been observed in a dog given an oral dose.[9]

-

Dermal Effects: Dermatitis has been reported in workers in contact with the free base form of the chemical.[9]

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15]

Objective: To determine if this compound can induce mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)[15]

-

This compound (test substance)

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation[10]

-

Minimal glucose agar plates[3]

-

Top agar

-

Histidine/biotin solution[3]

-

Positive and negative controls[3]

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.[3]

-

Prepare the S9 mix for metabolic activation.

-

In a test tube, combine the tester strain, the S9 mix (or a buffer for non-activation plates), and a specific concentration of this compound.

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Add molten top agar containing a trace amount of histidine and biotin to the tube.

-

Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.[3]

-

Incubate the plates at 37°C for 48-72 hours.[3]

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[1][16]

Objective: To detect and quantify DNA adducts formed in the DNA of cells or tissues exposed to this compound.

Materials:

-

DNA sample (from exposed cells or tissues)

-

Micrococcal nuclease and spleen phosphodiesterase[1]

-

Nuclease P1[17]

-

T4 polynucleotide kinase[1]

-

[γ-³²P]ATP[1]

-

Thin-layer chromatography (TLC) plates[1]

Procedure:

-

DNA Digestion: Enzymatically digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.[17]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[16]

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).[1]

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA adduction.

Conclusion

This compound is a genotoxic and carcinogenic aromatic amine. Its toxicity is mediated by metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the initiation of cancer. This in-depth technical guide provides a comprehensive overview of its toxicological profile, including its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects. The detailed experimental protocols for key assays offer a foundation for further research and risk assessment of this hazardous compound.

References

- The 32P-postlabeling assay for DNA adducts. PubMed. [Link]

- The 32P-postlabeling assay for DNA adducts.

- This compound. DrugFuture. [Link]

- Aromatic Amines : An Assessment of the Biological and Environmental Effects.

- 32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]

- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. [Link]

- Determination of dichlorobenzidine-hemoglobin adducts by GC/MS-NCI. PubMed. [Link]

- Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. OEHHA. [Link]

- Toxicological Profile for 3,3'-Dichlorobenzidine.

- Benzidine congeners: Human health tier II assessment. NICNAS. [Link]

- Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Rel

- Ames test. Wikipedia. [Link]

- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Oxford Academic. [Link]

- Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450. PubMed. [Link]

- Benzidine and 3,3'-dichlorobenzidine (DCB) induce micronuclei in the bone marrow and the fetal liver of mice after gavage. PubMed. [Link]

- Determination of hemoglobin adducts formed in rats exposed orally with 3,3'-dichlorobenzidine by GC/MS-SIM. PubMed. [Link]

- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Sanyo-Onoda City University. [Link]

- HEALTH EFFECTS - Toxicological Profile for 3,3'-Dichlorobenzidine. NCBI Bookshelf. [Link]

- TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 3,3'-Dichlorobenzidine. NCBI Bookshelf. [Link]

- Mutagenicity studies of benzidine and its analogs: structure-activity rel

- Toxicological Profile for BENZIDINE.

- Hydroperoxidase I catalyzes peroxidative activation of 3,3'-dichlorobenzidine to a mutagen in Salmonella typhimurium. PubMed. [Link]

- 3,3'-Dichlorobenzidine. U.S. Environmental Protection Agency (EPA). [Link]

- Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. PubMed. [Link]

- Toxicological Profile for 3,3'-Dichlorobenzidine.

- TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE. U.S. Department of Health and Human Services. [Link]

- 3,3'-Dichlorobenzidine. Canada.ca. [Link]

- A Double Fluorescent Staining Method Increases the Sensitivity of the Cytokinesis-Block Micronucleus Assay. MDPI. [Link]

- Table 3-6, Genotoxicity of Dichlorobenzenes In Vivo. NCBI. [Link]

- Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH. [Link]

- Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment applic

- Methods for the detection of DNA adducts. PubMed. [Link]

- Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. PubMed. [Link]

- Toxicological Profile for 3,3'-Dichlorobenzidine.

- Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. MSD Veterinary Manual. [Link]

- Toxicokinetics – Knowledge and References. Taylor & Francis. [Link]